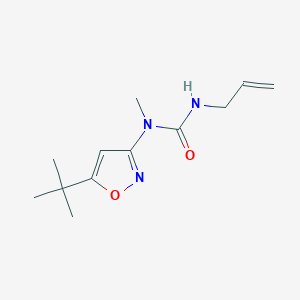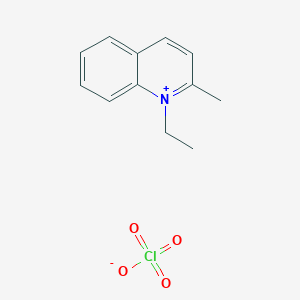
1-Ethyl-2-methylquinolin-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-methylquinolin-1-ium perchlorate is a quaternary ammonium compound with the molecular formula C12H14ClNO4. It is known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by the presence of a quinoline ring substituted with ethyl and methyl groups, and a perchlorate anion.
Métodos De Preparación
The synthesis of 1-Ethyl-2-methylquinolin-1-ium perchlorate typically involves the quaternization of 2-methylquinoline with ethyl iodide, followed by anion exchange with perchlorate. The reaction conditions often include:
Reagents: 2-methylquinoline, ethyl iodide, and sodium perchlorate.
Solvents: Commonly used solvents include acetonitrile or ethanol.
Conditions: The reaction is usually carried out at elevated temperatures (around 80-100°C) for several hours to ensure complete quaternization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including continuous flow processes and the use of more efficient catalysts.
Análisis De Reacciones Químicas
1-Ethyl-2-methylquinolin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the positions ortho and para to the nitrogen atom. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Ethyl-2-methylquinolin-1-ium perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a catalyst in organic reactions.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.
Industry: It is used in the development of advanced materials, including ionic liquids and conductive polymers.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-2-methylquinolin-1-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cell membranes, leading to increased permeability and disruption of cellular processes.
Comparación Con Compuestos Similares
1-Ethyl-2-methylquinolin-1-ium perchlorate can be compared with other quaternary ammonium compounds, such as:
1-Ethyl-2-methylquinolin-1-ium iodide: Similar in structure but with an iodide anion instead of perchlorate.
1-Ethylquinolinium iodide: Lacks the methyl group at the 2-position.
2-Methylquinolinium perchlorate: Lacks the ethyl group at the 1-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
52299-70-4 |
|---|---|
Fórmula molecular |
C12H14ClNO4 |
Peso molecular |
271.69 g/mol |
Nombre IUPAC |
1-ethyl-2-methylquinolin-1-ium;perchlorate |
InChI |
InChI=1S/C12H14N.ClHO4/c1-3-13-10(2)8-9-11-6-4-5-7-12(11)13;2-1(3,4)5/h4-9H,3H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
USKULPQBSBCXOQ-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1=C(C=CC2=CC=CC=C21)C.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.1]heptan-2-one, 1-ethenyl-7,7-dimethyl-, (1S,4R)-](/img/structure/B14643269.png)

![4-[(Piperidine-1-carbothioyl)sulfanyl]morpholine](/img/structure/B14643275.png)
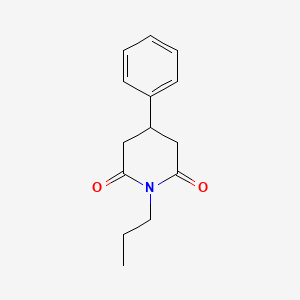
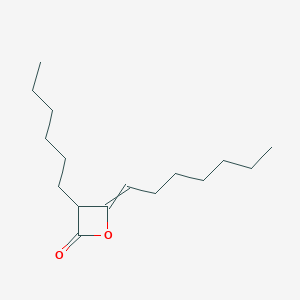
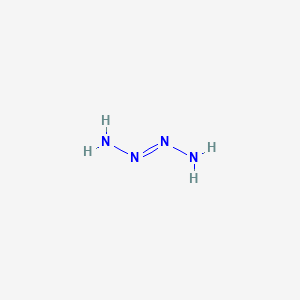
![3-[4-(Dimethylamino)phenyl]-7,8-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B14643292.png)

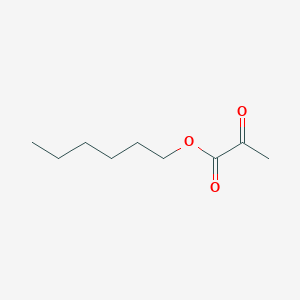

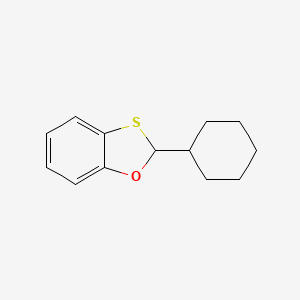
![1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperazine](/img/structure/B14643311.png)
![3-Phenyl-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14643333.png)
